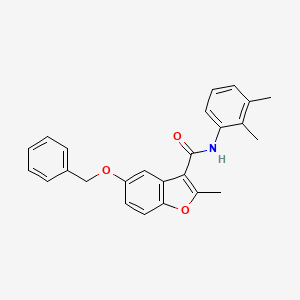

5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

5-(Benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a benzyloxy group at position 5, a methyl group at position 2, and a carboxamide moiety linked to a 2,3-dimethylphenyl substituent. The benzyloxy group in this compound likely enhances lipophilicity, while the 2,3-dimethylphenyl group may influence steric interactions in biological targets.

Properties

Molecular Formula |

C25H23NO3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C25H23NO3/c1-16-8-7-11-22(17(16)2)26-25(27)24-18(3)29-23-13-12-20(14-21(23)24)28-15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,27) |

InChI Key |

CDTUTLDYXOAPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.

Attachment of Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.

Formation of Carboxamide Moiety: The carboxamide moiety can be formed by reacting the benzofuran derivative with an appropriate amine, such as 2,3-dimethylaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Aluminum chloride, sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The benzyloxy group in the target compound increases aromatic bulk and lipophilicity compared to smaller alkoxy groups (e.g., ethoxy in ).

- Carboxamide Variations :

- The 2,3-dimethylphenyl group in the target compound and provides steric hindrance, which may influence receptor binding compared to less bulky groups (e.g., 2-methylphenyl in ).

- Branched alkyl chains (e.g., 2-methylbutan-2-yl in ) may improve solubility but reduce target affinity due to increased flexibility.

Physicochemical and Pharmacokinetic Considerations

While experimental data for the target compound are scarce, inferences can be drawn from structural analogs:

Lipophilicity (LogP):

Metabolic Stability:

Biological Activity

5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzofuran core, which is known for its diverse biological activities. The presence of the benzyloxy and dimethylphenyl groups may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The following mechanisms have been observed in related compounds:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown selective inhibition of MAO-B, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. For instance, derivatives containing a benzyloxy group displayed competitive and reversible inhibition of MAO-B with IC50 values significantly lower than standard drugs like rasagiline .

- Antioxidant Activity : Many benzofuran derivatives exhibit antioxidant properties through metal chelation and free radical scavenging mechanisms. This activity is essential for neuroprotection and reducing oxidative stress .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating neurodegenerative disorders and as an anti-inflammatory agent. Below is a summary table of relevant biological activities observed in similar compounds:

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Neuroprotective Effects : A study demonstrated that compounds with a benzofuran structure exhibited significant neuroprotective effects against oxidative stress in neuronal cell models. The mechanism involved the inhibition of apoptotic pathways and enhancement of cellular antioxidant defenses .

- Anti-inflammatory Properties : Research has shown that similar compounds can reduce inflammatory markers in vitro and in vivo, suggesting their potential use as anti-inflammatory agents in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.